4-Benzamidophenylboronic acid
CAS No.: 397843-80-0
Cat. No.: VC2038285
Molecular Formula: C13H12BNO3
Molecular Weight: 241.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 397843-80-0 |
---|---|
Molecular Formula | C13H12BNO3 |
Molecular Weight | 241.05 g/mol |
IUPAC Name | (4-benzamidophenyl)boronic acid |
Standard InChI | InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) |
Standard InChI Key | FWZVIUZIYYIKRK-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-benzamidophenylboronic acid is essential for its proper handling and application in research and industrial settings. The key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Benzamidophenylboronic Acid
The compound exists as a white to light-colored solid with a well-defined melting point range of 194-196°C . Like other phenylboronic acids, it likely has limited solubility in cold water but demonstrates better solubility in organic solvents such as methanol and other polar solvents .
The boronic acid group (B(OH)2) is a key feature that determines much of the compound's chemical reactivity. This functional group can form reversible covalent bonds with diols, making it particularly useful in various chemical applications. Additionally, the benzamide moiety introduces sites for hydrogen bonding interactions, which can influence the compound's solubility and binding properties in biological systems.
Synthesis Methods
Several approaches can be employed for the synthesis of 4-benzamidophenylboronic acid, though detailed synthetic routes specific to this compound are somewhat limited in the available literature. The following methods represent potential synthetic strategies based on established protocols for similar phenylboronic acid derivatives.
Alternative Synthetic Routes
Another potential route might involve:
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Starting with 4-aminophenylboronic acid
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Reaction with benzoyl chloride to introduce the benzamide functionality
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Purification to yield the final product
This approach would be more direct if the appropriate starting materials are available and would avoid the need to form the boronic acid group in the presence of the sensitive benzamide functionality.
Applications in Chemistry and Research
4-Benzamidophenylboronic acid has various applications in chemistry and research, primarily due to the reactive nature of the boronic acid functional group and the additional functionality provided by the benzamide moiety.
Building Block in Organic Synthesis
As with many phenylboronic acids, 4-benzamidophenylboronic acid serves as a valuable building block in organic synthesis, particularly in:
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Preparation of complex organic molecules with pharmaceutical potential
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Development of functional materials with specific properties
The boronic acid functional group can participate in various coupling reactions to form new carbon-carbon bonds, making it useful in the synthesis of complex organic structures.
Medicinal Chemistry Applications
In medicinal chemistry, 4-benzamidophenylboronic acid has potential applications including:
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Development of enzyme inhibitors through the formation of reversible covalent bonds with active site residues
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Design of receptor ligands that leverage both the boronic acid and amide functionalities
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Creation of drug delivery systems that respond to specific biological conditions
The compound's ability to form reversible covalent bonds with diols makes it particularly interesting for developing targeted therapeutics . The benzamide functionality adds additional sites for hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.
Materials Science Applications
In materials science, the compound might find applications in:
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Development of sensor materials for detecting diols, including sugars
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Creation of functional polymers with responsive properties
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Design of materials with specific optical or electronic characteristics
The reversible binding properties of the boronic acid group make it useful for creating materials that can respond to environmental changes, such as variations in pH or the presence of specific analytes .
Current Research and Future Perspectives
Research on 4-benzamidophenylboronic acid continues to evolve, with potential applications in various fields of chemistry and biochemistry.
Emerging Applications
Recent research suggests several emerging applications for phenylboronic acid derivatives, which may also apply to 4-benzamidophenylboronic acid:
These applications leverage the unique chemical properties of phenylboronic acids, particularly their ability to form reversible bonds with diols and their potential for targeted biological interactions.
Future Research Directions
Future research on 4-benzamidophenylboronic acid might focus on:
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Detailed structure-activity relationship studies to optimize its properties for specific applications
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Investigation of its potential as a building block for pharmaceuticals
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Exploration of its utility in creating responsive materials for sensing applications
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Development of new synthetic methodologies to prepare the compound more efficiently and sustainably
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